molecular formula C6H14O2S B1616975 1-Propoxysulfanyloxypropane CAS No. 3359-70-4

1-Propoxysulfanyloxypropane

Cat. No.: B1616975
CAS No.: 3359-70-4
M. Wt: 150.24 g/mol
InChI Key: UCZBMKTXCFBYEX-UHFFFAOYSA-N
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Description

1-Propoxysulfanyloxypropane (hypothetical structure: PrO-S-O-Pr, where Pr = propyl group) is a sulfur-containing ether derivative.

Properties

IUPAC Name

1-propoxysulfanyloxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2S/c1-3-5-7-9-8-6-4-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCZBMKTXCFBYEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOSOCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20955225
Record name 1-[(Propoxysulfanyl)oxy]propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20955225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3359-70-4
Record name NSC244326
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244326
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-[(Propoxysulfanyl)oxy]propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20955225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propoxysulfanyloxypropane can be synthesized through several methods. One common approach involves the reaction of propanol with a sulfanylating agent under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high yield and purity of the compound. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Propoxysulfanyloxypropane undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed:

    Oxidation: Propoxypropane sulfone.

    Reduction: Propoxypropane sulfide.

    Substitution: Halogenated propoxypropane derivatives.

Scientific Research Applications

1-Propoxysulfanyloxypropane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Propoxysulfanyloxypropane involves its interaction with specific molecular targets. It can act as a nucleophile or electrophile, depending on the reaction conditions. The pathways involved include the formation of intermediate complexes, which then undergo further transformation to yield the final products.

Comparison with Similar Compounds

Methyl Propyl Sulfide (1-(Methylsulfanyl)propane)

  • Structure : CH₃-S-CH₂CH₂CH₃ .
  • Properties : A simple thioether with low polarity. Thioethers generally exhibit lower boiling points compared to ethers due to weaker dipole interactions.
  • Applications : Used in flavoring agents and as intermediates in organic synthesis.
  • Safety: Limited hazard data, but thioethers are typically less reactive than sulfoxides or sulfones.

(Prop-2-yn-1-ylsulfanyl)carbonitrile

  • Structure : HC≡C-CH₂-S-C≡N .
  • Properties: Contains a sulfanyl (thioether) group and a cyano group. The alkyne moiety increases reactivity.
  • Applications: Potential use in click chemistry or agrochemical synthesis.
  • Safety: Classified as non-hazardous under GHS, but toxicological data remain incomplete .

1-[Amino(propoxy)phosphoryl]oxypropane

  • Structure : PrO-P(O)(NH₂)-O-Pr .
  • Properties : Phosphoramidate derivative with propoxy groups. Polar due to the phosphoryl group.
  • Applications : Used in pharmaceuticals (e.g., prodrugs) and as corrosion inhibitors.
  • Safety: No explicit hazard data provided in the evidence.

1-Propanesulfonyl Chloride

  • Structure : CH₃CH₂CH₂-SO₂Cl .
  • Properties : Reactive sulfonyl chloride; hydrolyzes to sulfonic acids.
  • Applications : Intermediate in sulfonamide synthesis (e.g., pharmaceuticals, detergents).
  • Safety : Corrosive; requires handling under inert conditions.

Data Table: Key Properties of Compared Compounds

Compound Molecular Formula Key Functional Groups Polarity Applications Safety Notes
This compound* C₆H₁₄O₂S Ether, sulfanyl Moderate Hypothesized synthetic intermediate No direct data available
Methyl Propyl Sulfide C₄H₁₀S Thioether Low Flavors, synthesis Generally low hazard
(Prop-2-yn-1-ylsulfanyl)carbonitrile C₄H₃NS Thioether, nitrile Moderate Click chemistry Limited toxicity data
1-[Amino(propoxy)phosphoryl]oxypropane C₆H₁₆NO₃P Phosphoramidate High Pharmaceuticals Unreported
1-Propanesulfonyl Chloride C₃H₇ClO₂S Sulfonyl chloride High Sulfonamide synthesis Corrosive

*Hypothetical structure inferred from nomenclature.

Research Findings and Limitations

  • Reactivity : Sulfur-containing compounds exhibit diverse reactivity. Thioethers (e.g., methyl propyl sulfide) are stable but can oxidize to sulfoxides. Sulfonyl chlorides (e.g., 1-propanesulfonyl chloride) are highly reactive, enabling sulfonamide formation .
  • Synthetic Utility: Phosphoramidates (e.g., 1-[Amino(propoxy)phosphoryl]oxypropane) are valued in drug design for their hydrolytic stability and bioavailability .
  • Safety Gaps: Many sulfur derivatives lack comprehensive toxicological profiles, as noted for (Prop-2-yn-1-ylsulfanyl)carbonitrile .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Propoxysulfanyloxypropane
Reactant of Route 2
1-Propoxysulfanyloxypropane

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